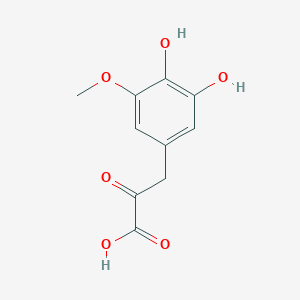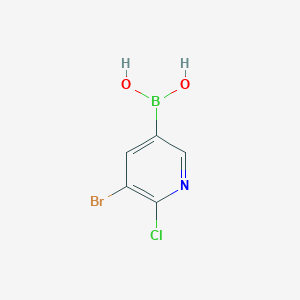
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid is a phenolic compound known for its antioxidant properties. It is a secondary plant metabolite involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid typically involves the hydroxylation and methoxylation of cinnamic acid derivatives. One common method includes the use of 3,4-dihydroxycinnamic acid as a starting material, which undergoes methoxylation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic antioxidants and their reaction mechanisms.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetics
Wirkmechanismus
The antioxidant activity of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydroxy-5-methoxycinnamic acid
- 3,4-Dihydroxy-5-methoxybenzoic acid
- Syringic acid
- Ferulic acid
- Caffeic acid
Uniqueness
Compared to similar compounds, 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid has a unique combination of hydroxyl and methoxy groups, which enhances its antioxidant properties. This makes it particularly effective in neutralizing free radicals and protecting against oxidative stress .
Eigenschaften
Molekularformel |
C10H10O6 |
|---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
3-(3,4-dihydroxy-5-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O6/c1-16-8-4-5(2-6(11)9(8)13)3-7(12)10(14)15/h2,4,11,13H,3H2,1H3,(H,14,15) |
InChI-Schlüssel |
WWEMUPFSNZXNHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)O)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)




![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)



